molecular formula C12H19NO2 B14378254 1-(Benzylamino)-3-ethoxypropan-2-ol CAS No. 90040-55-4

1-(Benzylamino)-3-ethoxypropan-2-ol

Katalognummer: B14378254
CAS-Nummer: 90040-55-4
Molekulargewicht: 209.28 g/mol
InChI-Schlüssel: OARCYTVXLKTLPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzylamino)-3-ethoxypropan-2-ol is a secondary alcohol derivative featuring a benzylamine moiety attached to a propan-2-ol backbone with an ethoxy group at the 3-position. While specific data on its applications are sparse in the provided evidence, its structural analogs are frequently utilized in pharmaceutical synthesis, particularly as intermediates for anticonvulsants (e.g., lacosamide derivatives) and other bioactive molecules. The compound’s reactivity and solubility are influenced by its ethoxy substituent and benzylamino group, which also dictate its interactions in synthetic pathways .

Eigenschaften

CAS-Nummer

90040-55-4

Molekularformel

C12H19NO2

Molekulargewicht

209.28 g/mol

IUPAC-Name

1-(benzylamino)-3-ethoxypropan-2-ol

InChI

InChI=1S/C12H19NO2/c1-2-15-10-12(14)9-13-8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3

InChI-Schlüssel

OARCYTVXLKTLPD-UHFFFAOYSA-N

Kanonische SMILES

CCOCC(CNCC1=CC=CC=C1)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylamino)-3-ethoxypropan-2-ol typically involves the reaction of benzylamine with an appropriate epoxide or halohydrin. One common method is the nucleophilic substitution reaction where benzylamine reacts with 3-ethoxy-1-chloropropan-2-ol under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

On an industrial scale, the production of 1-(Benzylamino)-3-ethoxypropan-2-ol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For instance, the use of phase-transfer catalysts can facilitate the reaction between benzylamine and the epoxide, leading to higher conversion rates and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzylamino)-3-ethoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The benzylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of benzylidene derivatives.

    Reduction: Formation of benzyl alcohol or benzylamine derivatives.

    Substitution: Formation of various substituted benzylamine compounds.

Wissenschaftliche Forschungsanwendungen

1-(Benzylamino)-3-ethoxypropan-2-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Benzylamino)-3-ethoxypropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Lacosamide-Related Compounds (C₁₃H₁₈N₂O₃ and C₁₄H₁₈N₂O₄)

  • Key Analogs: USP Lacosamide S-Enantiomer RS: (R,S)-2-(Acetylamino)-N-[(R,S)-1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]-3-methoxypropanamide . USP Lacosamide Related Compound B RS: (R,S)-2-Acetamido-N-[(R,S)-1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]-3-methoxypropanamide .
  • Structural Differences: Both analogs replace the ethoxy group in 1-(benzylamino)-3-ethoxypropan-2-ol with methoxy groups. The addition of acetylated amide functionalities increases molecular weight (250.29 and 278.31 g/mol, respectively) compared to the simpler alcohol backbone of the target compound.
  • Functional Implications :
    • The methoxy and acetamido groups enhance hydrophilicity and hydrogen-bonding capacity, critical for anticonvulsant activity in lacosamide derivatives .

Carbamate-Functionalized Derivatives (CAS 219835-31-1 and 196601-68-0)

  • Key Analogs: (R)-Benzyl (1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl)carbamate (CAS 219835-31-1): Molecular formula C₁₈H₂₀N₂O₄, MW 328.36 . (R)-Benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate (CAS 196601-68-0) .
  • Structural Differences :
    • Introduction of carbamate (R-O-C(=O)-N) groups replaces the hydroxyl or ethoxy functionalities.
    • The 3-hydroxy/methoxy substituents influence steric bulk and electronic properties.
  • Functional Implications :
    • Carbamates improve stability against hydrolysis compared to free alcohols, making these analogs suitable for prolonged storage and controlled-release formulations .

Dichlorocarbazole-Modified Analog (CAS 303798-31-4)

  • Key Analog: 1-(Benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol. Molecular formula C₂₂H₂₀Cl₂N₂O, MW 399.32 .
  • Structural Differences :
    • The ethoxy group is replaced with a 3,6-dichlorocarbazole moiety, introducing aromaticity and halogen atoms.
  • Functional Implications :
    • Enhanced lipophilicity due to the carbazole ring may improve blood-brain barrier penetration, while chlorine atoms could modulate receptor binding affinity .

Phenoxy-Substituted Derivatives (CAS 752145-23-6 and 152533-41-0)

  • Key Analogs: 1-(Benzylamino)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol (CAS 752145-23-6) . 1-(Dibenzylamino)-3-phenoxypropan-2-ol (CAS 152533-41-0): Molecular formula C₂₃H₂₅NO₂, MW 347.45 .
  • Structural Differences: Substitution with bulky phenoxy groups (e.g., 5-methyl-isopropylphenoxy) or dibenzylamino groups.
  • Functional Implications: Increased steric hindrance may reduce metabolic degradation, extending half-life. The dibenzylamino variant’s higher molecular weight (347.45 vs. ~250 g/mol) could alter solubility .

tert-Butylamino Analog (CAS 37708-25-1)

  • Key Analog: 1-(tert-Butylamino)-3-(2-methoxyphenoxy)propan-2-ol. Molecular formula C₁₅H₂₃NO₃, MW 281.35 .
  • Structural Differences: Replacement of benzylamino with tert-butylamino and ethoxy with 2-methoxyphenoxy.

Research Findings and Implications

  • Solubility Trends : Ethoxy and methoxy groups generally enhance water solubility, while carbazole and tert-butyl groups increase lipophilicity .
  • Metabolic Stability: Bulky substituents (e.g., phenoxy, carbazole) reduce enzymatic degradation, favoring prolonged activity .
  • Synthetic Utility: Carbamate and acetylamino functionalities are pivotal in designing prodrugs or stabilized intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.